Esmalorid

Description

Historical Trajectory of Research on Esmalorid's Constituent Chemical Structures

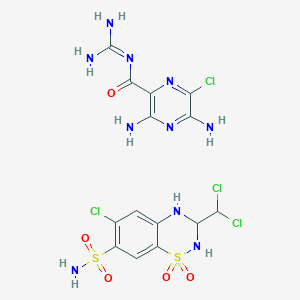

The historical research trajectory concerning the chemical structures of Trichlormethiazide (B1682463) and Amiloride (B1667095) is rooted in the broader advancements in organic and medicinal chemistry. Trichlormethiazide belongs to the thiazide class of compounds, which are characterized by a benzothiadiazine dioxide core structure. Research into the synthesis and structural elucidation of thiazides dates back to the mid-20th century, contributing significantly to the understanding of sulfur-containing heterocycles and sulfonamide chemistry. wikipedia.org The development of analytical techniques such as spectroscopy and crystallography played a crucial role in confirming the proposed chemical structures of these molecules. libretexts.orgcambridge.orgresearchgate.net

Amiloride, on the other hand, is a pyrazine (B50134) derivative containing a guanidine (B92328) moiety. Research into the chemistry of pyrazines and guanidines has a long history, driven by their presence in natural products and their utility in synthesizing various organic compounds. The specific structure of Amiloride, 3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazinecarboxamide, was elucidated through systematic chemical synthesis and characterization methods. ctdbase.org The historical study of these individual chemical classes provided the foundational knowledge regarding their reactivity, physical properties, and synthetic routes, which is prerequisite to understanding their behavior when combined in a co-formulation like Esmalorid. The historical development of chemical structure theory itself, from early atomic hypotheses to modern molecular representations, underpins the ability to describe and study these compounds. cambridge.orgresearchgate.netmdpi.com

Contemporary Academic Research Rationale for Esmalorid and Related Chemical Systems

Contemporary academic research on co-formulations, including systems like Esmalorid, is driven by the need for a deeper chemical understanding of multi-component solid forms. The rationale extends beyond simply identifying the presence of individual components to investigating their interactions at the molecular level. Current research employs advanced analytical techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman and Infrared) to characterize the solid form of co-formulations, identify potential co-crystals or amorphous phases, and study phase transitions upon storage or processing. univ-rennes.fr

Specific research questions relevant to Esmalorid from a purely chemical perspective include:

Are co-crystals formed between Trichlormethiazide and Amiloride, and what are their structural characteristics?

How do factors like particle size, morphology, and manufacturing processes affect the physical stability and homogeneity of the mixture?

What are the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between Trichlormethiazide and Amiloride molecules in the solid state?

How does the chemical environment within the co-formulation influence the degradation pathways and kinetics of each component?

This academic research provides fundamental knowledge about the behavior of mixed solid systems, which is crucial for predicting and controlling their properties. While this knowledge has practical implications in fields like pharmaceuticals or agrochemicals, the academic rationale is centered on advancing the understanding of chemical principles governing multi-component systems. nih.govacs.org

Properties

CAS No. |

138258-83-0 |

|---|---|

Molecular Formula |

C14H16Cl4N10O5S2 |

Molecular Weight |

610.3 g/mol |

IUPAC Name |

6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C8H8Cl3N3O4S2.C6H8ClN7O/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,7-8,13-14H,(H2,12,15,16);(H4,8,9,13)(H4,10,11,14,15) |

InChI Key |

AWMCXNJSYPIOAB-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |

Synonyms |

Esmalorid Esmaloride |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Esmalorid S Components and Analogues

Chemo-selective and Stereoselective Synthesis of Esmalorid's Constituent Molecular Frameworks

Chemo- and stereoselectivity are crucial in synthesizing complex molecules like Amiloride (B1667095) and Trichlormethiazide (B1682463), ensuring the correct structural isomers and enantiomers are obtained. For Amiloride, the pyrazine (B50134) core synthesis requires careful control to achieve the desired substitution pattern. While specific details on the stereoselective synthesis of Amiloride's core were not extensively found, the synthesis of chiral N,N-acetals, structural motifs found in some diuretic drugs like bendroflumethiazide (B1667986) and thiabutazide, highlights the importance of enantioselective methods in this class of compounds news-medical.net. Enantioselective synthesis yielding the desired enantiomer in greater amounts is highly desirable because enantiomers can have different biological activities news-medical.net.

For Trichlormethiazide, which contains a saturated ring system and a dichloromethyl group, achieving stereocontrol during the cyclization and functionalization steps is significant. Research into the synthesis of related benzothiadiazine derivatives demonstrates efforts towards stereoselective routes. For instance, studies have explored the stereoselective synthesis of novel compounds based on the benzothiadiazine core, indicating the relevance of this approach to this class of diuretics unimore.it. Chemoselective reactions are also vital, particularly in functionalizing the trichloromethyl group to the desired dichloromethyl substituent in the presence of other reactive centers researchgate.netresearchgate.net. Highly chemoselective platinum on carbon-catalyzed mono-dechlorination of trichloromethyl substrates can efficiently synthesize geminal-dichloromethyl derivatives researchgate.netresearchgate.net.

Development of Novel Synthetic Pathways for Amiloride and Trichlormethiazide Precursors

Developing novel synthetic routes for Amiloride and Trichlormethiazide precursors aims to enhance yields, reduce steps, and utilize more readily available starting materials. For Amiloride, alternative approaches to the key 3,5-diamino-6-chloropyrazine-2-carboxylic acid or its esters are continuously explored. Novel amiloride analogues have been synthesized by coupling amine precursors with methyl 3,5-diamino-6-chloropyrazine-2-carboxylate or by coupling amines made in multisteps with methylthio pseudourea acs.org. These methods serve as general procedures for the preparation of novel amiloride analogues acs.org.

Regarding Trichlormethiazide, novel methods for constructing the benzothiadiazine backbone and introducing the specific substituents are investigated. The synthesis of dichlorinated benzothiadiazine 1,1-dioxide derivatives, relevant to Trichlormethiazide's structure, has been a subject of research acs.org. Novel synthetic routes often focus on improving the efficiency of cyclization reactions and selective functional group transformations.

Green Chemistry Principles Applied to the Synthesis of Esmalorid's Active Components

The application of green chemistry principles in the synthesis of pharmaceuticals like Amiloride and Trichlormethiazide is increasingly important for reducing environmental impact. This involves using environmentally benign solvents, reducing waste, and employing more sustainable reagents and catalysts discoveryjournals.orgmdpi.com.

For thiazide diuretics, which include Trichlormethiazide, research explores greener synthetic approaches, such as metal-free reactions, the use of mild, non-toxic, and recyclable catalysts, and eco-sustainable protocols researchgate.net. For example, hydrotalcite has been explored as a green catalyst in the synthesis of intermediates for antihypertensive agents, including hydrochlorothiazide, a related thiazide diuretic discoveryjournals.org. Green derivatization approaches, such as on-column or in-capillary derivatization with HPLC and CE, are also being developed to reduce chemical consumption and waste mdpi.comencyclopedia.pub.

Rational Design and Synthesis of Esmalorid Analogues and Chemical Probes

Rational design and synthesis of analogues are crucial for understanding structure-activity relationships and developing compounds with improved properties or novel activities. Amiloride and Trichlormethiazide analogues are synthesized to explore variations in diuretic activity, selectivity for specific ion channels or transporters, and potential new therapeutic applications.

Systematic Derivatization Strategies for Amiloride and Trichlormethiazide Analogues

Systematic derivatization of Amiloride typically involves modifications at the amino groups (specifically the 5-amino group) and the guanidine (B92328) moiety, as well as substitutions on the pyrazine ring acs.orgfrontiersin.orgnih.govbiorxiv.org. These modifications can significantly impact activity and selectivity acs.orgfrontiersin.orgnih.govbiorxiv.org. For example, modifications at the C(2), C(5), and C(6) positions of the pyrazine ring are common strategies to improve transporter inhibition activity and selectivity nih.govbiorxiv.org. Novel amiloride analogues with modifications at the 2-position have shown promising diuretic properties nih.govresearchgate.net. Lipophilic additions to the amiloride pharmacophore can increase cytotoxic potency nih.govbiorxiv.org.

For Trichlormethiazide, derivatization strategies often focus on modifications of the sulfonamide group, the chlorine substituent, and the dichloromethyl group, as well as alterations to the benzothiadiazine ring system scribd.com. These modifications can lead to compounds with altered potency, duration of action, or different pharmacological profiles.

Data Table: Examples of Amiloride Analogues and Modifications

| Analogue/Modification | Site of Modification | Observed Effect/Property | Reference |

| 5-(N,N-hexamethylene)amiloride (HMA) | 5-amino group | More active and specific inhibitor of NHEs compared to Amiloride frontiersin.orgnih.gov, Antifungal activity frontiersin.orgresearchgate.net, Cytotoxic potency nih.govbiorxiv.org | frontiersin.orgnih.govbiorxiv.orgnih.govresearchgate.net |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | 5-amino group | Inhibitor of NHEs frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| 5-(N-methyl-N-isobutyl)amiloride (MIA) | 5-amino group | Antifungal activity frontiersin.org | frontiersin.org |

| Benzamil | Guanidino group | Epithelial sodium channel blocker nih.gov | nih.gov |

| 2-substituted acylguanidine analogues | 2-position | More potent and less reversible ENaC blockers than amiloride acs.orgresearchgate.net | acs.orgresearchgate.net |

| Lipophilic substituents at C(2) and C(5) positions | C(2), C(5) | Increased cytotoxic potency nih.govbiorxiv.org | nih.govbiorxiv.org |

| Analogues with 1,2,4-oxadiazol-3-amine (B1644292) unit replacing acylguanidine | Acylguanidine | Diuretic profile similar to Amiloride nih.gov | nih.gov |

| 6-substituted derivatives | C(6) | Explored for altered activity nih.govresearchgate.netrsc.org | nih.govresearchgate.netrsc.org |

Synthetic Incorporation of Isotopic Labels for Mechanistic Research

The synthetic incorporation of stable isotopes (such as 2H, 13C, 15N, and 18O) into drug molecules like Amiloride and Trichlormethiazide is a valuable technique for studying their metabolism, distribution, and mechanism of action iris-biotech.de. Isotopically labeled compounds are used in pharmacokinetic (PK) and pharmacodynamic (PD) studies, allowing for precise quantification of the drug and its metabolites in biological samples using mass spectrometry iris-biotech.de.

For Amiloride and its analogues, isotopic labeling can help elucidate their interactions with ion channels and transporters, as well as their metabolic fate. For example, deuterium (B1214612) labeling (2H) can alter the metabolic rate at specific positions due to the kinetic isotope effect, providing insights into metabolic pathways .

For Trichlormethiazide, isotopic labeling can be used to track its absorption, distribution, metabolism, and excretion. The synthesis of 14C-labeled hydrochlorothiazide, a related diuretic, demonstrates the feasibility of incorporating radioisotopes for mechanistic studies, and similar strategies can be applied to stable isotopes for Trichlormethiazide acs.org. Late-stage carbon-14 (B1195169) labeling and isotope exchange techniques are emerging for incorporating isotopes directly into the final compound acs.org. Stable isotopically labeled compounds are also used as internal standards in analytical chemistry for accurate quantification .

Iv. Elucidation of Molecular Mechanisms of Action in Vitro and Non Human Model Systems

Investigation of Primary and Secondary Molecular Targets of Esmalorid's Active Components

The primary molecular targets of the active components of Esmalorid, Trichlormethiazide (B1682463) and Amiloride (B1667095), have been investigated in various model systems. Trichlormethiazide, a thiazide diuretic, primarily targets and inhibits the Na+/Cl- symporter (NCC, SLC12A3) located in the apical membrane of the epithelial cells of the distal convoluted tubule in the kidney nih.govhmdb.ca. This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid nih.gov. Studies using in vitro perfused rabbit distal nephron segments have demonstrated the site and mechanism of action of trichlormethiazide nih.gov.

Amiloride, a potassium-sparing diuretic, primarily acts by blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the late distal convoluted tubule, connecting tubule, and collecting duct of the nephron nih.govresearchgate.netwikipedia.orgdrugbank.commdpi.com. This direct blockade of ENaC, which has an IC50 around 0.1 μM, inhibits sodium reabsorption wikipedia.org. Amiloride is also known to interact with other ion channels and transporters, including Na+/H+ exchangers (like NHE-1), acid-sensing ion channels (ASICs), and transient receptor potential (TRP) channels like TRPP3 physiology.orgwikipedia.orgnih.govbiorxiv.orgresearchgate.net. Studies using Xenopus laevis oocyte expression and electrophysiology have shown that amiloride and its analogs inhibit TRPP3 channel activities with varying affinities researchgate.net. Amiloride has also been demonstrated to block Na+/H+ antiporters in the jejunum of the small intestine, affecting sodium and water reabsorption wikipedia.org.

Secondary targets of Trichlormethiazide may include carbonic anhydrases, although their role as primary mediators of its diuretic effect is considered minor compared to NCC inhibition nih.govcore.ac.uk. Trichlormethiazide has also been identified as an enhancer of Mdr1a/b gene expression in a dual secretion-based promoter assay using cell lines, suggesting a potential interaction with P-glycoprotein regulation nih.gov.

Amiloride's secondary targets extend to various ion channels and transporters, contributing to effects beyond its primary diuretic action. These include inhibition of Na+/H+ exchangers, which can influence intracellular pH and cell volume physiology.orgnih.gov. Amiloride has also been shown to inhibit acid-sensing ion channels (ASICs) nih.govbiorxiv.org. Studies using in vitro models have explored amiloride's effects on airway smooth muscle tone, suggesting involvement of the Na+/H+ antiporter and protein kinase C (PKC) activation in some species physiology.org.

Cellular Uptake, Distribution, and Intracellular Localization Studies in Model Organisms and Cell Lines

Specific detailed studies on the cellular uptake, distribution, and intracellular localization of Esmalorid as a combination product in in vitro or non-human model systems were not extensively found in the provided search results. However, information regarding the uptake and localization of its individual components, particularly Amiloride, in various cell types has been reported in the context of studying other cellular processes or as a tool to investigate transport mechanisms.

Amiloride and its analogs have been used in studies investigating cellular uptake mechanisms like macropinocytosis in cell lines. For instance, 5-(N-ethyl-N-isopropyl) amiloride (EIPA), an amiloride analog, has been used as an inhibitor of macropinocytosis to study the uptake of nanoparticles in B16 cells researchgate.netdovepress.com. Another study using U373 glioma cells and normal human dermal fibroblasts investigated the cellular uptake and localization of chlorotoxin (B612392), finding that amiloride did not affect chlorotoxin uptake in glioma cells but decreased its levels in normal fibroblasts, suggesting potential differences in transport mechanisms between cell types nih.gov.

Amiloride has also been shown to modulate the subcellular localization of proteins like ErbB3 in prostate cancer cell lines, inducing its translocation from a nuclear to a cytoplasmic or plasma membrane location depending on the cell line nih.gov. This suggests that Amiloride can influence intracellular protein distribution, although the detailed mechanisms and its own intracellular localization in these contexts require further investigation.

Information regarding the cellular uptake and intracellular localization of Trichlormethiazide in in vitro or non-human models is less detailed in the provided results. However, studies on other thiazide diuretics like chlorothiazide (B1668834) have shown they are substrates for organic anion transporters (OAT1 and OAT3) in mammalian cells expressing these transporters, indicating transporter-mediated cellular uptake in renal proximal tubule cells researchgate.net.

Biochemical Pathway Modulation by Esmalorid's Constituents in Isolated Systems (e.g., specific enzyme inhibition, ion channel modulation)

The active components of Esmalorid, Trichlormethiazide and Amiloride, modulate several biochemical pathways primarily through their effects on ion channels and transporters.

Trichlormethiazide's main mechanism involves the inhibition of the electroneutral thiazide-sensitive Na+/Cl- symporter (NCC) in the distal convoluted tubule, affecting renal electrolyte handling nih.govhmdb.ca. While not considered primary targets for its diuretic effect, thiazides, including possibly Trichlormethiazide, can interact with carbonic anhydrases nih.govcore.ac.uk. Studies have also indicated that Trichlormethiazide can inhibit thiopurine S-methyltransferase (TPMT) activity in red blood cells in vitro hmdb.cad-nb.info.

Amiloride is a potent inhibitor of the epithelial sodium channel (ENaC) researchgate.netwikipedia.orgdrugbank.commdpi.com. Its interaction with ENaC in isolated systems leads to decreased sodium reabsorption and reduced potassium and hydrogen ion secretion wikipedia.orgdrugbank.com. Beyond ENaC, Amiloride modulates other ion channels. It inhibits acid-sensing ion channels (ASICs), which are members of the ENaC superfamily nih.govbiorxiv.org. Studies using electrophysiology in Xenopus laevis oocytes have demonstrated Amiloride's inhibitory effect on TRPP3 channels researchgate.net. Amiloride also blocks Na+/H+ exchangers (NHEs), affecting intracellular pH regulation physiology.orgwikipedia.org. This inhibition of NHE-1 has been observed in various cell types and contributes to some of Amiloride's cellular effects physiology.orgnih.gov.

In in vitro studies using isolated airway preparations from guinea pigs, mice, and human fetuses, Amiloride produced contraction, suggesting modulation of pathways involving the Na+/H+ antiporter and protein kinase C (PKC) activation physiology.org.

Data on the combined effect of Trichlormethiazide and Amiloride on specific biochemical pathways in isolated systems beyond their individual known targets is limited in the provided information. The co-administration of Amiloride with thiazides is known to decrease their kaliuretic effect and augment their antihypertensive and diuretic effects, which is a result of their complementary actions on sodium and potassium handling in the nephron nih.govresearchgate.netwikipedia.orgdrugbank.com.

Table 1: Key Biochemical Targets and Modulations

| Compound | Primary Target(s) | Secondary Target(s) (In Vitro/Non-Human) | Mechanism of Modulation | Model System Examples |

| Trichlormethiazide | Na+/Cl- symporter (NCC, SLC12A3) nih.govhmdb.ca | Carbonic Anhydrases nih.govcore.ac.uk, Thiopurine S-methyltransferase (TPMT) hmdb.cad-nb.info, Mdr1a/b gene expression nih.gov | Inhibition of ion transport, Enzyme inhibition, Gene expression modulation | Isolated renal tubules nih.gov, Red blood cells hmdb.cad-nb.info, Cell lines nih.gov |

| Amiloride | Epithelial sodium channel (ENaC) researchgate.netwikipedia.orgdrugbank.commdpi.com | Na+/H+ exchangers (NHEs) physiology.orgwikipedia.orgnih.gov, Acid-sensing ion channels (ASICs) nih.govbiorxiv.org, TRPP3 channel researchgate.net, Viral ion channels (e.g., HIV-1 Vpu - analog HMA) ox.ac.uk | Ion channel blockade, Antiporter inhibition | Xenopus laevis oocytes researchgate.net, Airway preparations physiology.org, Cell lines nih.govnih.gov, Black lipid membranes (analogs) ox.ac.uk |

Analysis of Downstream Signaling Cascades and Transcriptomic/Proteomic Responses in Non-Human Biological Systems

Information specifically on the downstream signaling cascades and transcriptomic/proteomic responses to Esmalorid or its individual components, Trichlormethiazide and Amiloride, in non-human biological systems based on the provided search results is limited.

Some studies have explored related areas for the individual components:

For Trichlormethiazide, one study identified it as an enhancer of Mdr1a/b gene expression in a cell-based assay nih.gov. This suggests an influence on transcriptional regulation, at least for specific genes like Mdr1. However, broader transcriptomic or proteomic analyses were not found.

For Amiloride, research has investigated its effects on specific signaling pathways in the context of various cellular processes. For example, Amiloride has been shown to modulate Akt phosphorylation in glioblastoma multiforme cells researchgate.net. While this study used human cells, it indicates Amiloride's potential to influence intracellular signaling cascades. Amiloride's effects on Na+/H+ exchangers can also indirectly influence various signaling pathways linked to intracellular pH and cell volume physiology.orgwikipedia.org.

In the context of hypertension research using angiotensin II infusion models in rodents, proteomics has been used to demonstrate that in the kidney of AT1R knockout mice, sodium transporters and epithelial sodium channel (ENaC) isoforms were differentially regulated tandfonline.com. While this study doesn't directly analyze the effect of Esmalorid or its components, it highlights the use of proteomic approaches in understanding renal transporter regulation relevant to the mechanisms of these drugs.

Phenotypic Screening and High-Content Imaging in Model Organisms for Mechanistic Insights

Phenotypic screening and high-content imaging approaches have been utilized in model organisms and cell-based systems to gain mechanistic insights into drug action, and Amiloride has appeared in such screens, although not specifically in the context of Esmalorid.

High-content imaging and phenotypic screening platforms are valuable tools for drug discovery and mechanistic studies ucl.ac.ukgoogle.comnih.govmit.edu. These methods allow for the quantitative assessment of multiple cellular or organismal phenotypes in response to compound treatment.

Amiloride has been identified in phenotypic screens. For example, in a screen for neuroprotective drugs using an image-based high-content platform with primary cortical neurons from mouse pups, Amiloride showed a significant neuroprotective effect against paclitaxel-induced changes in neurite outgrowth, synaptogenesis, and viability researchgate.net. This suggests that Amiloride can influence neuronal phenotypes, potentially through mechanisms related to its known targets like Na+/H+ exchangers or ASICs, which are involved in neuronal function physiology.orgwikipedia.orgnih.govbiorxiv.org.

While the provided results mention phenotypic drug discovery platforms for conditions like fatty liver disease incorporating high-content screening in in vitro and in vivo models google.com, and screens in zebrafish models for neurodegenerative disorders nih.gov, specific studies detailing the use of phenotypic screening or high-content imaging with Esmalorid or Trichlormethiazide were not found.

V. Advanced Analytical Methodologies for Esmalorid Research

Spectroscopic Characterization Techniques for Esmalorid and its Degradation Productsmdpi.comnih.gov

Spectroscopic methods are fundamental in identifying and characterizing organic molecules by analyzing their interaction with electromagnetic radiation. For Esmalorid and its degradation products, techniques providing detailed structural and compositional information are vital.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysismdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the atomic structure and composition of organic molecules measurlabs.com. It provides detailed information about the functional groups present in a molecule and their relative positions measurlabs.com. By analyzing the chemical shifts, integration of signals, and splitting patterns in NMR spectra (such as ¹H and ¹³C NMR), researchers can deduce the connectivity and arrangement of atoms within Esmalorid measurlabs.comyoutube.commdpi.com. Two-dimensional NMR techniques, such as COSY, NOESY, and HSQC, can provide additional insights into through-bond and through-space correlations, aiding in the complete assignment of signals and the elucidation of complex structures, including those of degradation products mdpi.comresearchgate.net. NMR is also valuable for studying molecular dynamics and conformational changes mdpi.com. It can be used for quantitative analysis and impurity profiling measurlabs.comresearchgate.net.

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis in Biological Matrices (Non-Human)mdpi.com

Mass Spectrometry (MS) is a highly sensitive technique used for the qualitative identification and quantitative determination of compounds by measuring their mass-to-charge ratio nih.govslideshare.net. In the context of Esmalorid research in non-human biological matrices, MS is indispensable for detecting and quantifying the parent compound and its metabolites sygnaturediscovery.comnih.gov. Coupled with separation techniques like chromatography, MS can analyze complex biological samples nih.gov. High-resolution accurate-mass spectrometry (HRMS) is particularly useful for metabolite identification, providing precise mass measurements that help determine elemental composition sygnaturediscovery.comfrontiersin.org. Different ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be employed depending on the nature of the analytes and matrix frontiersin.orgchemrxiv.orgmdpi.com. MS/MS (tandem mass spectrometry) provides fragmentation patterns that offer structural information, crucial for confirming the identity of Esmalorid and elucidating the structures of unknown degradation products or metabolites sygnaturediscovery.comfrontiersin.org. Quantitative analysis in biological matrices often involves the use of internal standards to ensure accuracy and reproducibility nih.govchromatographyonline.com.

Chromatographic Separation Techniques for Purity Assessment and Metabolite Profiling (Non-Human)mdpi.comnih.gov

Chromatographic techniques are essential for separating complex mixtures, allowing for the isolation and analysis of individual components. These methods are critical for assessing the purity of Esmalorid and for profiling its metabolites in non-human biological samples mdpi.comnih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) offers improved chromatographic separation efficiency, speed, and sensitivity compared to traditional HPLC, by using smaller particle size columns frontiersin.orgresearchgate.net. Coupling UHPLC with Mass Spectrometry (UHPLC-MS or UHPLC-MS/MS) is a powerful combination for the analysis of Esmalorid and its related substances frontiersin.orgmdpi.com. This hyphenated technique allows for the separation of the parent compound from impurities and degradation products, as well as the profiling of metabolites in biological matrices sygnaturediscovery.commdpi.comchromatographyonline.com. The high resolution and sensitivity of UHPLC-MS enable the detection and quantification of compounds present at low concentrations frontiersin.orgmdpi.com. Various stationary phases and mobile phases can be optimized to achieve the desired separation based on the chemical properties of Esmalorid and its potential transformation products nih.govchromatographyonline.com. UHPLC-MS/MS is commonly used for quantitative analysis in biological matrices due to its specificity and sensitivity, often employing multiple reaction monitoring (MRM) for targeted analysis sygnaturediscovery.comnih.gov.

Gas Chromatography (GC) for Volatile Metabolites (if applicable)

Gas Chromatography (GC) is a separation technique particularly suited for volatile or semi-volatile compounds informaticsjournals.co.infrontiersin.orgcreative-proteomics.com. If Esmalorid or its degradation pathways produce volatile metabolites in non-human systems, GC, often coupled with Mass Spectrometry (GC-MS), would be the technique of choice for their analysis informaticsjournals.co.infrontiersin.orgmdpi.comnih.gov. GC-MS provides both separation and identification of volatile components based on their retention times and mass spectra informaticsjournals.co.infrontiersin.org. This approach is valuable in metabolomics research for profiling volatile organic compounds (VOCs) mdpi.comtorvergata.it. Sample preparation techniques like solid-phase microextraction (SPME) can be used to isolate volatile metabolites from biological matrices before GC-MS analysis torvergata.it.

Electrochemical and Biosensor Development for Esmalorid and its Active Components in Research Assaysmdpi.comnih.gov

Electrochemical methods and biosensors offer alternative or complementary approaches for the detection and quantification of compounds. These techniques can be developed for specific research assays involving Esmalorid or its electroactive components mdpi.comnih.gov. Electrochemical analysis involves measuring the electrical properties of a solution as a function of applied potential or current, often utilizing techniques like cyclic voltammetry researchgate.netpineresearch.comresearchgate.net. These methods can be sensitive and relatively low-cost researchgate.netfrontiersin.org. Biosensors integrate a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a transducer to detect a specific analyte nih.gov. For Esmalorid, electrochemical or biosensor development could focus on detecting the parent compound or specific degradation products that exhibit electrochemical activity or can be recognized by a biological element nih.govfrontiersin.org. While the development of dedicated biosensors can be time-consuming, they offer potential for rapid and specific detection in research settings nih.govpalmsens.comresearchgate.net.

Chemometric and Multivariate Data Analysis for Complex Esmalorid Datasets

Chemometric and multivariate data analysis techniques are statistical methods used to analyze data with multiple variables simultaneously. careerfoundry.comsartorius.comdrnishikantjha.com These approaches are valuable for extracting meaningful insights from complex datasets in various scientific fields, including pharmaceutical analysis. sartorius.comfrontiersin.orgnih.gov Chemometrics involves the application of mathematical and statistical methods to chemical data. frontiersin.orgnih.gov Multivariate data analysis (MVDA) is a subset of these techniques specifically designed for datasets containing more than two variables. careerfoundry.comsartorius.com

In the context of Esmalorid research, where analytical data might involve multiple parameters from chromatographic runs, spectroscopic measurements, or other experimental techniques, chemometric and multivariate methods can be applied to understand relationships between variables, identify patterns, and build predictive models. frontiersin.orgnih.gov These techniques can be particularly useful for tasks such as:

Data Exploration and Visualization: Techniques like Principal Component Analysis (PCA) can reduce the dimensionality of complex datasets while retaining most of the variance, allowing for visualization of trends, clusters, and outliers in Esmalorid-related data. sartorius.comfrontiersin.orgyoutube.com

Classification and Identification: Chemometric models can be trained to classify samples based on their analytical profiles. frontiersin.orgnih.gov This could potentially be applied to differentiate between different formulations of Esmalorid or to identify related compounds based on their analytical characteristics.

Quantitative Analysis: Chemometric methods can be used to develop calibration models for the quantitative determination of Esmalorid or its components from complex analytical signals. frontiersin.orgyoutube.com This can offer advantages, such as reducing the need for extensive calibration in some cases. youtube.com

Process Monitoring and Optimization: In the manufacturing or analysis of Esmalorid, MVDA can be used to monitor process parameters and identify factors influencing product quality or analytical performance. sartorius.com

The application of these methods requires organizing experimental data into a matrix where rows represent samples and columns represent measured variables. frontiersin.orgaapg.org The success of chemometric and multivariate data analysis heavily relies on the quality and representativeness of the training data used to build models. youtube.com

Vi. Chemical Biology and Chemical Probe Applications Based on Esmalorid S Core Structures

Bio-orthogonal Chemistry Strategies for Esmalorid Probe Conjugation

Esmalorid is a pharmaceutical composition comprising two distinct diuretic compounds: Amiloride (B1667095) and Trichlormethiazide (B1682463). While extensive research exists on the individual pharmacological activities and mechanisms of these agents, published studies specifically detailing bio-orthogonal chemistry strategies for conjugating probes directly to Esmalorid as a combined entity or its core structures for chemical biology applications appear limited within the searched literature.

However, based on the known chemical structures of Amiloride and Trichlormethiazide and the established principles of bio-orthogonal chemistry, potential strategies for generating chemical probes incorporating these scaffolds can be conceptualized. Bio-orthogonal chemistry encompasses a class of highly selective chemical reactions that can proceed efficiently within complex biological environments with minimal interference with native biochemical processes derangedphysiology.comwikipedia.orgwikipedia.orgrsc.org. These reactions are invaluable for labeling, tracking, and studying biomolecules in living systems derangedphysiology.comwikipedia.orgmdpi.com.

Typical bio-orthogonal probe conjugation strategies involve two key steps: the introduction of a bio-orthogonal functional group (a chemical reporter) onto the molecule of interest, followed by a bio-orthogonal reaction with a probe molecule carrying a complementary functional group derangedphysiology.comwikipedia.org. Common bio-orthogonal reaction pairs include the azide-alkyne cycloaddition (both copper-catalyzed (CuAAC) and strain-promoted (SPAAC)), Staudinger ligation, and inverse electron-demand Diels-Alder (IEDDA) reactions, particularly those involving tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO) or bicyclo[6.1.0]nonyne (BCN) wikipedia.orgmdpi.comeurekaselect.compharmacy180.comlecturio.combiorxiv.orgnih.govpcbiochemres.comthieme-connect.deconju-probe.comchomixbio.com.

Analyzing the structures of Amiloride and Trichlormethiazide reveals potential sites for chemical modification to introduce bio-orthogonal handles. Amiloride, a pyrazine (B50134) derivative, contains amine functional groups that could potentially be modified. rsc.org Trichlormethiazide, a benzothiadiazine derivative, also possesses sulfonamide and amine functionalities that might serve as attachment points, although the reactivity and selectivity of these sites within the complex biological milieu would need careful consideration derangedphysiology.comwikipedia.orgnih.govepa.gov.

For instance, an amine group on Amiloride could potentially be functionalized with an N-hydroxysuccinimide (NHS) ester-activated bio-orthogonal handle, such as an azide (B81097) or a strained alkyne. Similarly, modifications might be explored on the sulfonamide nitrogen or other positions on the aromatic or heterocyclic rings of either compound through appropriate synthetic routes, provided that the core pharmacological activity is retained or the study aims to understand the distribution of the scaffold itself.

Once a bio-orthogonal handle is incorporated into the Amiloride or Trichlormethiazide structure, it could be reacted with a complementary probe molecule. For example, if an azide handle is introduced, it could undergo a SPAAC reaction with a cyclooctyne-modified probe (e.g., containing a fluorescent dye, biotin, or an affinity tag) in living cells or organisms due to the biocompatibility of this copper-free click chemistry variant wikipedia.orgpharmacy180.compcbiochemres.comconju-probe.comchomixbio.comuni.lu. Alternatively, an alkyne-modified diuretic scaffold could react with an azide-functionalized probe via SPAAC.

For faster kinetics, particularly relevant for in vivo applications, the IEDDA reaction between a tetrazine and a strained alkene is highly favored mdpi.comeurekaselect.compharmacy180.comlecturio.compcbiochemres.comthieme-connect.de. Introducing a strained alkene (like TCO or BCN) onto the diuretic structure would allow rapid conjugation with a tetrazine-labeled probe. Conversely, functionalizing the diuretic with a tetrazine could enable its reaction with a strained alkene-modified probe.

The choice of bio-orthogonal strategy would depend on several factors, including the desired reaction speed, the target environment (in vitro vs. in vivo), the required specificity, and the tolerance of the modified diuretic structure to the reaction conditions. Challenges in developing such probes based on Amiloride or Trichlormethiazide would include ensuring that the introduced bio-orthogonal handle does not significantly alter the pharmacological properties or cellular permeability of the parent compound, and identifying suitable, accessible sites for modification that maintain the integrity of the core structure and its interaction with biological targets.

While specific data tables on the conjugation efficiency or biological application of Esmalorid-based bio-orthogonal probes are not available from the provided sources, the general principles and established reaction pairs within the field of bio-orthogonal chemistry offer a theoretical framework for such developments. Future research could explore the synthesis of Amiloride or Trichlormethiazide derivatives bearing bio-orthogonal handles and evaluate their utility as chemical probes for studying their distribution, target engagement, or off-target interactions using techniques enabled by bio-orthogonal conjugation.

Vii. Theoretical and Computational Chemistry of Esmalorid and Its Components

Quantum Mechanical Studies of Esmalorid's Electronic Properties and Reaction Pathways

Quantum mechanical (QM) studies, often based on methods like Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. numberanalytics.commdpi.comqucosa.de These studies can provide information about molecular geometry, charge distribution, frontier molecular orbitals, and spectroscopic properties. For Esmalorid, QM calculations could be employed to determine its stable conformers, understand the electronic factors influencing its reactivity, and calculate properties such as dipole moment or polarizability.

Furthermore, QM methods are crucial for studying chemical reaction pathways. By locating transition states on the potential energy surface, computational chemists can determine activation energies and reaction rates, providing a detailed understanding of how a molecule might transform under different conditions. d-nb.inforsc.orgims.ac.jpfrontiersin.org While specific QM studies on Esmalorid's reaction pathways were not identified, these methods could be applied to investigate its chemical stability or potential degradation routes. Tools utilizing quantum chemistry calculations, such as the ISiCLE workflow, can provide in silico predictions relevant to small molecules in complex systems. pnnl.gov

Advanced Molecular Dynamics Simulations of Protein-Ligand Complexes involving Esmalorid's Constituents

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, including the dynamics of proteins and their interactions with ligands. nih.govnih.govresearchgate.netgithub.comnottingham.ac.uk MD simulations can provide insights into conformational changes, binding poses, and the stability of protein-ligand complexes. nih.govresearchgate.netnottingham.ac.uk Force fields, such as ff14SB for proteins and the general Amber force field for ligands, are utilized to parameterize the atoms in these simulations. nih.gov

While specific studies involving MD simulations of Esmalorid bound to a protein target were not found, MD could be used to investigate the interactions of Esmalorid or its potential metabolites with relevant biological macromolecules, such as enzymes or transporters. This could involve setting up a simulation system with the protein and ligand solvated in a water box. nih.gov Techniques like thermal titration molecular dynamics (TTMD) can be used for the qualitative estimation of protein-ligand complex stability. nih.gov MD simulations can also be used to calculate binding free energies, which are critical for understanding the strength of protein-ligand interactions. nih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Chemical Reactivity and Biological Activity

For a compound like Esmalorid, ML models could be developed or utilized to predict its potential reactivity with different chemical species or to estimate its biological activity against various targets. nih.govmdpi.comsmums.ac.ir This involves using molecular descriptors or fingerprints to represent the chemical structure. nih.govsmums.ac.irgithub.comnih.gov Various ML algorithms, including random forest, support vector machines (SVM), and deep neural networks (DNN), have been successfully applied in this domain. mdpi.comnih.govmdpi.comnih.govchemrxiv.orgnih.gov

Machine Learning for Predictive Structure-Activity Models

Quantitative Structure-Activity Relationship (QSAR) models are a classic application of ML in chemistry, aiming to establish a relationship between the structural features of molecules and their biological activity. mdpi.commdpi.comnih.govnih.govchemrxiv.org ML algorithms are used to build these models, enabling the prediction of the activity of new or untested compounds based on their structure. mdpi.comnih.govsmums.ac.irnih.gov

For Esmalorid, QSAR models could be developed to predict its activity based on its chemical structure and a dataset of related compounds with known activities. This involves calculating molecular descriptors that capture different aspects of the molecule's structure and properties. nih.govsmums.ac.irgithub.comnih.gov The performance of these models is typically evaluated using metrics like R² or RMSE. nih.govsmums.ac.irchemrxiv.orgnih.gov Challenges exist in accurately predicting the activity of molecules that are structurally very similar but have large differences in activity, known as activity cliffs. nih.govchemrxiv.org

Generative Models for De Novo Design of Novel Esmalorid Analogues

Generative models, a type of AI, are being explored for the de novo design of novel molecules with desired properties. chemrxiv.orgarxiv.orgnih.govarxiv.orgrsc.orgchemrxiv.org These models can generate new molecular structures rather than just predicting the properties of existing ones. arxiv.orgnih.govarxiv.org

While specific generative models for designing Esmalorid analogues were not mentioned, these techniques could potentially be used to design new compounds structurally related to Esmalorid but with potentially improved or altered properties. arxiv.orgnih.govarxiv.orgrsc.org This can involve generating molecules based on specific criteria, such as desired biological activity or synthetic accessibility. arxiv.orgnih.gov Graph generative models are one approach used for generating molecular structures. arxiv.orgrsc.org

In Silico Prediction of Esmalorid's Biotransformation Pathways in Non-Human Model Systems

In silico methods are used to predict the metabolic fate of chemical compounds, including biotransformation pathways in various organisms. nih.govbiotransformer.calhasalimited.orgfrontiersin.orgnih.gov These tools utilize knowledge-based rules and/or machine learning models trained on known metabolic reactions to predict potential metabolites. nih.govbiotransformer.calhasalimited.org

For Esmalorid, in silico tools could be used to predict its potential biotransformation pathways in non-human model systems, which are often used in preclinical studies. frontiersin.org This involves inputting the structure of Esmalorid into prediction software that simulates metabolic reactions, such as Phase I and Phase II transformations. nih.govfrontiersin.org These predictions can help in identifying potential metabolites that might be formed in these systems. lhasalimited.orgfrontiersin.org Tools like BioTransformer and Meteor are examples of software used for in silico metabolism prediction. nih.govbiotransformer.calhasalimited.orgfrontiersin.org

Computational Metabolomics and Adductomics in Esmalorid Research

Computational metabolomics involves the application of computational and statistical methods to analyze metabolomics data, which comprises the complete set of small-molecule metabolites in a biological system. pnnl.govnih.govnih.govyoutube.comyoutube.com This field is crucial for identifying and interpreting metabolites. pnnl.govnih.govnih.gov Adductomics, a related field, focuses on identifying and quantifying adducts formed between reactive molecules and biomolecules.

In the context of Esmalorid research, computational metabolomics could be applied to analyze biological samples from studies involving the compound, aiming to identify and quantify Esmalorid and its metabolites. pnnl.govnih.govnih.gov This often involves processing and analyzing data generated by mass spectrometry. pnnl.govnih.gov Computational tools aid in metabolite identification, data processing, and statistical analysis. pnnl.govnih.govnih.gov While not specifically mentioned for Esmalorid, computational adductomics could potentially be used to investigate the formation of adducts between Esmalorid or its reactive intermediates and biological molecules, if such reactions were suspected.

Q & A

Q. What frameworks guide the ethical use of predictive modeling in Esmalorid drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.